molecular formula C5H10O5 B588482 D-[UL-13C5]Ribose CAS No. 202114-47-4

D-[UL-13C5]Ribose

Katalognummer: B588482
CAS-Nummer: 202114-47-4
Molekulargewicht: 155.092
InChI-Schlüssel: SRBFZHDQGSBBOR-UWNVARNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-[UL-¹³C₅]Ribose is a uniformly ¹³C-labeled isotopologue of D-ribose, a naturally occurring pentose sugar critical to nucleic acid (RNA) biosynthesis and metabolic pathways such as the pentose phosphate pathway. This compound is synthesized via stereoselective methods, including enzymatic or chemical conversion from ¹³C-labeled glucose precursors . Its uniform ¹³C labeling enables precise tracking of metabolic flux in studies using nuclear magnetic resonance (NMR) or mass spectrometry, providing insights into carbohydrate metabolism, nucleotide biosynthesis, and RNA dynamics . Applications span structural biology (e.g., elucidating RNA conformational changes) and clinical research (e.g., tracing aberrant nucleotide metabolism in cancer) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-[UL-13C5]Ribose can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the fermentation of glucose using genetically modified microorganisms that incorporate carbon-13 isotopes into the ribose molecule. The fermentation process typically involves the use of transketolase-deficient mutants of Bacillus species, which enhance the production of D-ribose .

Industrial Production Methods

Industrial production of this compound often relies on large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast to produce high yields of D-ribose. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

D-[UL-13C5]Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

D-[UL-13C5]Ribose has numerous applications in scientific research, including:

Wirkmechanismus

D-[UL-13C5]Ribose exerts its effects primarily through its role in the synthesis of ATP. It is involved in the pentose phosphate pathway, where it contributes to the formation of ribose-5-phosphate, a precursor for the synthesis of nucleotides. The compound also activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. By enhancing ATP production and activating AMPK, this compound supports cellular energy metabolism and helps maintain energy levels during periods of high demand .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Variants of Ribose

2-Deoxy-D-[UL-¹³C₅]Ribose

  • Structural Difference : Lacks the 2'-hydroxyl group, making it a DNA sugar (vs. RNA for D-ribose).
  • Functional Impact : Used to study DNA replication and repair mechanisms instead of RNA dynamics. Its absence of the 2'-OH group reduces susceptibility to alkaline hydrolysis compared to ribose .
  • Applications : Critical in NMR studies of DNA-protein interactions and enzyme kinetics involving DNA polymerases .

Position-Specific ¹³C-Labeled Ribose Variants

  • Examples : D-[1-¹³C]ribose, D-[2,3,4,5-¹³C₄]ribose .
  • Isotopic Difference: Non-uniform labeling allows targeted analysis of specific metabolic steps. For instance, D-[1-¹³C]ribose isolates early glycolysis intermediates, whereas D-[UL-¹³C₅]ribose provides holistic pathway mapping .
  • Utility : Reduces spectral overlap in NMR, enabling clearer resolution of specific carbon positions .

Deuterated Ribose Analogues

  • Examples : D-[5,5'-²H₂]ribose, D-[1-²H]ribose .
  • Isotopic Difference : ²H labeling minimizes signal splitting in NMR but is less sensitive than ¹³C for metabolic tracing.
  • Applications : Used in kinetic isotope effect (KIE) studies to probe enzymatic mechanisms .

Functional Analogues in Carbohydrate Metabolism

D-[UL-¹³C₅]Xylose

  • Structural Difference : Epimer of ribose at C3; shares the same molecular formula (C₅H₁₀O₅) but distinct stereochemistry.
  • Metabolic Impact : Utilized in the same pathways (e.g., pentose phosphate shunt) but produces different intermediates (e.g., xylulose-5-phosphate instead of ribulose-5-phosphate) .
  • Applications : Contrasts with D-[UL-¹³C₅]ribose in studies of asymmetric aldol cleavage reactions and hemicellulose metabolism .

D-[UL-¹³C₆]Glucose

  • Structural Difference : Hexose sugar with an additional CH₂OH group.
  • Metabolic Relationship : A precursor in the biosynthesis of D-[UL-¹³C₅]ribose via the oxidative pentose phosphate pathway .
  • Applications : Provides broader carbon tracing for glycolysis and TCA cycle studies but lacks specificity for nucleotide metabolism .

2'-O-Methoxyethyl Ribose (MOE)

  • Structural Difference : 2'-OH replaced with methoxyethyl group.
  • Functional Impact : Enhances siRNA stability by resisting ribonuclease cleavage, unlike D-[UL-¹³C₅]ribose, which retains natural reactivity .
  • Applications: Used in antisense oligonucleotides (ASOs) and siRNA therapeutics, contrasting with D-[UL-¹³C₅]ribose’s diagnostic/theoretical focus .

Phosphorothioate-Modified Ribose

  • Structural Difference: Non-bridging oxygen in the phosphate group replaced with sulfur.
  • Functional Impact : Improves nuclease resistance and pharmacokinetics of therapeutic RNAs, whereas D-[UL-¹³C₅]ribose is unmodified for natural pathway analysis .

Comparative Data Table

Compound Key Structural Feature Isotopic/Functional Modification Primary Application Advantage Over D-[UL-¹³C₅]Ribose Limitation vs. D-[UL-¹³C₅]Ribose
D-[UL-¹³C₅]Ribose Natural ribose backbone Uniform ¹³C labeling Metabolic flux analysis, RNA NMR Holistic pathway tracing Limited stability in alkaline conditions
2-Deoxy-D-[UL-¹³C₅]Ribose No 2'-OH group Uniform ¹³C labeling DNA replication studies DNA-specific applications Not suitable for RNA dynamics
D-[UL-¹³C₅]Xylose C3 epimer of ribose Uniform ¹³C labeling Hemicellulose metabolism studies Distinguishes pentose isomer pathways Different metabolic intermediates
2'-O-Methoxyethyl Ribose 2'-O-methoxyethyl substitution Chemical modification siRNA/ASO therapeutics Enhanced nuclease resistance Alters natural RNA-protein interactions

Biologische Aktivität

D-[UL-13C5]Ribose is a stable isotope-labeled form of ribose that has garnered attention in scientific research due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its role in metabolic pathways, its incorporation into RNA, and its implications for energy production and cellular function.

Overview of this compound

This compound is a pentose sugar with a molecular formula of C₅H₁₀O₅ and is particularly notable for its isotopic labeling at all five carbon positions. This labeling allows researchers to trace its metabolic pathways and interactions within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Metabolic Pathways

This compound plays a crucial role in cellular metabolism, particularly in the synthesis of adenosine triphosphate (ATP). It is integrated into the pentose phosphate pathway (PPP), which is essential for generating ribose 5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). These components are vital for nucleotide synthesis and cellular respiration .

  • Conversion Mechanism : The conversion of this compound to ribose 5-phosphate is facilitated by ribokinase, an ATP-dependent enzyme. This process is critical for nucleotide synthesis, which is necessary for DNA and RNA production .

Incorporation into RNA

This compound can be incorporated into RNA molecules during transcription. The isotopic labeling allows researchers to track RNA synthesis, degradation, and turnover rates through metabolic studies. This capability enhances our understanding of RNA dynamics in various biological contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a mean time to peak concentration (Tmax) ranging from 18 to 30 minutes post-administration. This rapid absorption makes it effective in supporting energy production, especially under conditions of high energy demand .

Applications in Research

This compound has diverse applications in biochemical research:

  • Metabolomics : Its isotopic labeling facilitates the identification and quantification of metabolites in complex biological mixtures, improving the accuracy of metabolic profiling .
  • NMR Studies : The enhanced signal resolution due to the ¹³C enrichment allows for detailed analysis of molecular structures and interactions, particularly in RNA studies .

Case Studies

  • Nucleotide Metabolism : Research has shown that this compound influences ATP synthesis by acting as a substrate for ribokinase. This interaction has significant implications for understanding energy metabolism in various cell types.
  • Oxidative Stress Responses : Studies indicate that this compound may play a role in modulating oxidative stress responses within cells, potentially impacting mitochondrial function and overall cellular health .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is helpful to compare it with other isotopically labeled sugars:

CompoundDescriptionUnique Features
D-Glucose-13C6Another stable isotope-labeled sugarPrimarily involved in glycolysis
D-Galactose-13C6Used in carbohydrate metabolism studiesKey role in lactose metabolism
D-Xylulose-13C5Labeled pentose sugarFocused on different metabolic pathways
2-Deoxy-D-[UL-13C5]RiboseModified form affecting DNA synthesisDirectly impacts DNA rather than RNA or ATP

This compound stands out due to its specific labeling at all five carbon positions, enhancing its utility in tracing metabolic pathways related to energy production and cellular function .

Q & A

Basic Research Questions

Q. How can D-[UL-13C5]Ribose be synthesized and characterized for use in metabolic pathway studies?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical methods to uniformly label all five carbon atoms with ¹³C isotopes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic enrichment (>98%) and structural integrity. For reproducibility, experimental protocols must detail reaction conditions, purification steps (e.g., HPLC), and validation against unlabeled ribose controls .

Q. What are the primary experimental applications of this compound in NMR-based metabolic studies?

  • Methodological Answer : This isotopologue is used to trace carbon flux in pathways like the pentose phosphate pathway (PPP) or nucleotide biosynthesis. Researchers should design pulse-chase experiments with labeled ribose, monitor ¹³C incorporation via 2D-NMR (e.g., HSQC), and compare results with computational models (e.g., metabolic flux analysis [MFA]). Proper controls include using unlabeled ribose to distinguish background noise .

Q. How do researchers ensure isotopic purity during storage and handling of this compound?

  • Methodological Answer : Store the compound in inert, moisture-free environments (e.g., sealed vials under argon) at -20°C to prevent degradation. Regular QC checks via LC-MS or isotope ratio mass spectrometry (IRMS) are critical. Contamination risks are minimized by using dedicated glassware and avoiding cross-exposure to unlabeled compounds .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects when using this compound in in vivo models?

  • Methodological Answer : Isotopic dilution occurs due to endogenous unlabeled ribose pools. To address this, researchers can:

  • Pre-condition cell cultures or animal models in ribose-free media.
  • Use kinetic modeling to correct for dilution effects in flux calculations.
  • Validate results with parallel experiments using ¹³C-glucose to confirm pathway specificity .

Q. How can contradictions in metabolic flux data from this compound studies be resolved?

  • Methodological Answer : Contradictions often arise from incomplete isotopic steady-state or compartmentalized metabolism. Solutions include:

  • Extending incubation times to ensure isotopic equilibrium.
  • Applying genome-scale metabolic models (GEMs) to account for subcellular compartmentalization.
  • Cross-validating with ¹³C-glutamine or ¹³C-acetate tracers to isolate PPP activity .

Q. What statistical frameworks are optimal for analyzing time-resolved ¹³C-labeling data from ribose experiments?

  • Methodological Answer : Use Bayesian inference or Monte Carlo simulations to handle noise in time-course data. Tools like INCA (Isotopologue Network Compartmental Analysis) integrate NMR/MS datasets with kinetic parameters. Researchers must report confidence intervals and sensitivity analyses to validate flux estimates .

Q. How does the choice of cell type influence isotopic enrichment patterns in this compound studies?

  • Methodological Answer : Cell-specific ribose uptake rates and PPP activity vary significantly. Prior to experiments, quantify ribose transporters (e.g., GLUT5) via qPCR or proteomics. Use siRNA knockdowns or pharmacological inhibitors (e.g., oxythiamine for transketolase) to isolate PPP contributions. Comparative studies across cell lines (e.g., cancer vs. normal) enhance mechanistic insights .

Q. Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in this compound-based metabolic studies?

  • Methodological Answer : Follow FAIR data principles:

  • Documentation : Publish raw NMR/MS spectra, instrument parameters, and metadata (e.g., cell density, incubation time).
  • Validation : Use internal standards (e.g., ¹³C-glucose) for instrument calibration.
  • Replication : Share datasets via repositories like MetaboLights, ensuring third-party verification .

Q. How should researchers address batch-to-batch variability in commercial this compound supplies?

  • Methodological Answer : Request certificates of analysis (CoA) from suppliers detailing isotopic purity and chemical stability. Perform in-house validation using NMR (e.g., ¹H-¹³C HSQC) to detect impurities. For critical studies, synthesize the compound in-lab with documented QC protocols .

Q. Interdisciplinary Applications

Q. Can this compound be integrated with multi-omics approaches to study metabolic crosstalk?

  • Methodological Answer : Yes. Combine ¹³C-tracing with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to link flux changes to gene/protein expression. Use pathway enrichment tools (e.g., GSEA) to identify regulatory nodes. For example, correlate PPP flux with NADPH levels in redox-stressed models .

Q. Tables for Methodological Reference

Table 1: Key Parameters for Metabolic Flux Analysis Using this compound

ParameterMeasurement TechniquePurpose
Isotopic EnrichmentLC-MS/NMRConfirm ¹³C incorporation
Flux VariabilityMonte Carlo SimulationAssess confidence in flux estimates
CompartmentalizationSubcellular fractionationResolve organelle-specific metabolism

Table 2: Common Pitfalls and Solutions in ¹³C-Ribose Studies

PitfallSolution
Isotopic DilutionPre-condition models in ribose-free media
Spectral Overlap (NMR)Use 2D-NMR or ¹³C-edited experiments
Batch VariabilityValidate each batch with in-house QC

Eigenschaften

IUPAC Name

(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UWNVARNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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